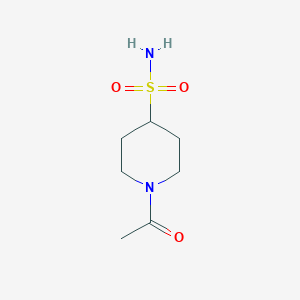
4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride
Übersicht
Beschreibung
“4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” can be represented by the SMILES stringC1(C2CCNCC2)=CC=CC(CN3CCCC3)=C1.Cl.Cl . The InChI key is DPGUXWQITZDPJM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride” is a solid substance . It has a molecular weight of 241.201 Da . The InChI key isDPGUXWQITZDPJM-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride, focusing on unique applications:
Antibacterial and Antifungal Activities
This compound has been found to possess versatile activities, including antibacterial and antifungal properties. It can be used in the development of new treatments for bacterial and fungal infections .
Anti-inflammatory Activity
4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has shown potential as an anti-inflammatory agent, which could be beneficial in treating various inflammatory diseases .
Analgesic Properties
Research suggests that derivatives of this compound could serve as effective analgesics, providing pain relief in medical treatments .
Antidiabetic and Obesity Activity
The compound has been associated with antidiabetic effects and may contribute to obesity management, indicating its potential in metabolic disorder treatments .
Anti-acetylcholinesterase Activity
It has been reported to have anti-acetylcholinesterase activity, which could make it useful in the treatment of neurodegenerative diseases like Alzheimer’s .
Histamine H1 Antagonist
As a histamine H1 antagonist, this compound could be used in allergy treatments to alleviate symptoms caused by histamine release .
Anticancer Applications
Piperidine derivatives have been studied for their anticancer properties, including inducing apoptosis in cancer cells, which could lead to new cancer therapies .
Drug Discovery and Development
The piperidine nucleus is a common feature in many drugs, and this compound’s derivatives could lead to the discovery of novel pharmaceuticals with improved efficacy and safety profiles .
Each application area presents a unique opportunity for further research and development using this compound. The potential for discovering new treatments across various medical fields is significant.
Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics Anticancer Applications and Pharmacological Properties of Piperidine Derivatives Piperidine nucleus in the field of drug discovery
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLAPJVQKMEKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



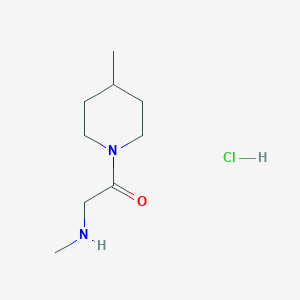
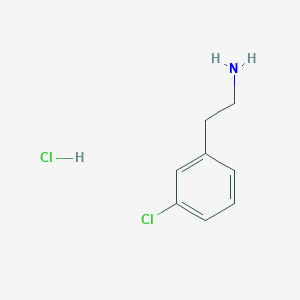

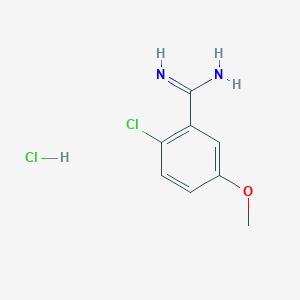
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
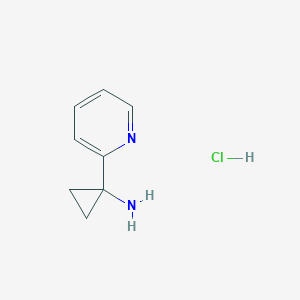

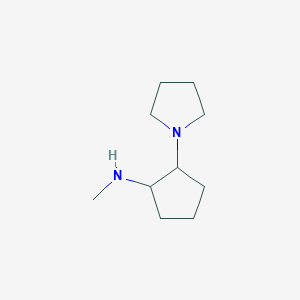

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
